7-Bromo-6-chloro-1H-indazole 7-Bromo-6-chloro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1427361-92-9
VCID: VC4301853
InChI: InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C2=C1C=NN2)Br)Cl
Molecular Formula: C7H4BrClN2
Molecular Weight: 231.48

7-Bromo-6-chloro-1H-indazole

CAS No.: 1427361-92-9

Cat. No.: VC4301853

Molecular Formula: C7H4BrClN2

Molecular Weight: 231.48

* For research use only. Not for human or veterinary use.

7-Bromo-6-chloro-1H-indazole - 1427361-92-9

Specification

CAS No. 1427361-92-9
Molecular Formula C7H4BrClN2
Molecular Weight 231.48
IUPAC Name 7-bromo-6-chloro-1H-indazole
Standard InChI InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Standard InChI Key CEFVPAPRHAPOLM-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C=NN2)Br)Cl

Introduction

Synthesis and Production

Regioselective Halogenation Strategies

The synthesis of 7-bromo-6-chloro-1H-indazole typically begins with halogenation of indazole precursors. A scalable two-step approach starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine . This method yields the target compound in 38–45% isolated yield without requiring column chromatography, making it economically viable for industrial production .

Table 1: Key Synthetic Routes and Yields

Starting MaterialReaction StepsYield (%)Scale Demonstrated
2,6-DichlorobenzonitrileBromination, hydrazine cyclization38–45100-gram batches
Halogenated anilinesPalladium/copper catalysis76–81Laboratory scale

Industrial processes employ continuous flow reactors to optimize halogenation conditions, ensuring consistent purity and efficiency. Automated systems mitigate risks associated with handling hazardous reagents like bromine and chlorine.

Chemical Properties and Reactivity

Structural and Spectroscopic Features

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction (SCXRD) . The 1H^1\text{H}-NMR spectrum reveals distinct proton environments, with aromatic protons resonating between 7.2–8.1 ppm, while 13C^{13}\text{C}-NMR confirms carbon assignments adjacent to halogens .

Reactivity Profiles

7-Bromo-6-chloro-1H-indazole participates in diverse reactions:

  • Nucleophilic substitution: Bromine and chlorine atoms are replaced by amines or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).

  • Cross-coupling reactions: Suzuki-Miyaura couplings with boronic acids yield biaryl derivatives for pharmaceutical applications.

  • Cyclization: Forms fused heterocycles under palladium catalysis, expanding its utility in organic synthesis.

Biological Activity

Antimicrobial Mechanisms

The compound inhibits lactoperoxidase (LPO), a key enzyme in microbial defense systems, with a competitive inhibition constant (KiK_i) of 31.97 mM . This activity surpasses other indazole derivatives, such as 6-bromo-1H-indazole (Ki=252.78K_i = 252.78 mM), highlighting its potential as an antimicrobial agent .

Table 2: Inhibition Constants of Indazole Derivatives on LPO

CompoundKiK_i (mM)Inhibition Type
7-Bromo-6-chloro-1H-indazole31.97Competitive
6-Bromo-1H-indazole252.78Noncompetitive
4-Chloro-1H-indazole24.45Competitive

Applications in Drug Development

Agrochemical Synthesis

The compound’s reactivity facilitates the production of herbicides and fungicides. Chlorine and bromine substituents improve stability and bioactivity in crop protection agents.

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